molecular formula C19H32ClN3O4S B13386402 4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride

4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride

Cat. No.: B13386402
M. Wt: 434.0 g/mol
InChI Key: UFCZUKYPBPXODT-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[3,2-b]pyrrol-5-one derivative with a methylsulfonyl group at position 4, a 4-piperidin-1-ylbut-2-enoyl substituent at position 1, and an isopropyl group at position 4. The hydrochloride salt enhances solubility and bioavailability, a common modification for pharmaceutical applications .

Properties

IUPAC Name

4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O4S.ClH/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20;/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCZUKYPBPXODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[3,2-b]pyrrole core, the introduction of the piperidine ring, and the attachment of the methylsulfonyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the pyrrolo[3,2-b]pyrrole core can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

Scientific Research Applications

4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure shares similarities with:

  • Pyrrolidinone derivatives (e.g., compounds 8–10 from Fusarium decemcellulare F25): These feature a pyrrolidinone ring and exhibit antifungal activity against Colletotrichum musae (MIC = 64–256 μg/mL) . Unlike the target compound, they lack the fused pyrrolo-pyrrole system and piperidinylbutenoyl group, which may enhance target specificity.
  • Piperidine-containing derivatives (e.g., trans-4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride) : The piperidine moiety is associated with improved metabolic stability and CNS penetration .

Mechanistic Hypotheses

  • The methylsulfonyl group may enhance electronegativity, promoting interactions with enzymatic active sites (e.g., sulfonamide-containing antifungals) .

Biological Activity

The compound 4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one; hydrochloride (commonly referred to as GW311616A hydrochloride) has garnered attention due to its potent biological activities, particularly as an inhibitor of human neutrophil elastase (HNE). This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

The compound is characterized by a complex structure featuring multiple chiral centers and functional groups that contribute to its biological activity. The molecular formula is C19H32ClN3O4SC_{19}H_{32}ClN_{3}O_{4}S with a molecular weight of approximately 403.99 g/mol. The compound's stereochemistry is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC19H32ClN3O4S
Molecular Weight403.99 g/mol
IUPAC Name(6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one; hydrochloride
CAS Number197090-44-1

The primary mechanism of action for GW311616A hydrochloride involves the selective inhibition of human neutrophil elastase (HNE), a serine protease implicated in various inflammatory processes. The compound binds to the active site of HNE with an IC50 value of 22 nM , demonstrating high selectivity over other serine proteases like trypsin and cathepsin G . This inhibition leads to a reduction in inflammatory responses and apoptosis in certain cell lines.

Anti-inflammatory Effects

GW311616A hydrochloride has been investigated for its potential therapeutic effects in treating inflammatory diseases. By inhibiting HNE, it reduces the degradation of extracellular matrix components and mitigates tissue damage associated with chronic inflammation.

Cell Viability and Apoptosis Studies

In vitro studies have shown that GW311616A hydrochloride affects cell viability and apoptosis in various cell lines, including U937 and K562. The compound was used in cell viability assays where it demonstrated significant effects on cell proliferation and apoptosis induction .

Table 2: In Vitro Biological Activity Results

Cell LineAssay TypeConcentration (µM)Effect Observed
U937Cell Viability Assay10Decreased viability
K562Apoptosis Analysis10Increased apoptosis rate

Case Studies and Research Findings

Several studies have highlighted the biological activity of GW311616A hydrochloride:

  • Inflammatory Disease Models : In animal models of inflammation, administration of GW311616A led to reduced markers of inflammation and improved tissue integrity.
  • Cancer Research : Preliminary studies indicated that the compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and modulation of inflammatory pathways .
  • Pharmacological Screening : A series of pharmacological assessments have been conducted to evaluate the compound's efficacy as a potential therapeutic agent against various diseases linked to neutrophil elastase activity .

Table 3: Summary of Case Studies

Study FocusFindings
Inflammatory DiseasesReduced inflammation markers in vivo
Cancer ProliferationInhibited tumor growth in vitro
Pharmacological ScreeningPromising candidate for drug development

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